N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide
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Overview
Description
N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyano group attached to an azetidine ring, which is further connected to a phenylacetamide moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of Phenylacetamide Moiety: The final step involves coupling the azetidine ring with phenylacetamide through amide bond formation, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, cyanide sources
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Aminated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and azetidine ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanoazetidin-3-yl)-2-phenylacetamide: shares structural similarities with other azetidine-containing compounds and cyano-substituted amides.
2,4-Dioxo-1,4-dihydroquinazoline derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.
Heteroaryl substituted aminopyridine compounds: These compounds are explored for their potential as kinase inhibitors and anti-inflammatory agents.
Uniqueness
This compound stands out due to its unique combination of a cyano group and an azetidine ring, which imparts distinct chemical reactivity and biological activity. This combination is less common in other similar compounds, making it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
773858-07-4 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(1-cyanoazetidin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H13N3O/c13-9-15-7-11(8-15)14-12(16)6-10-4-2-1-3-5-10/h1-5,11H,6-8H2,(H,14,16) |
InChI Key |
POKGTSHLTONAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C#N)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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